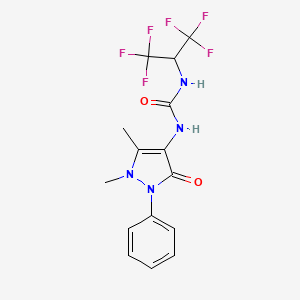![molecular formula C31H22N2O7 B12469540 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Méthodes De Préparation
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, such as 4-(4-nitrophenoxy)benzaldehyde and 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of advanced materials with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoline derivatives and nitrophenoxy-substituted molecules. Compared to these compounds, 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 2-(4-Nitrophenoxy)quinoline
- 2-(2-Hydroxyphenyl)quinoline
- 4-(4-Nitrophenoxy)benzaldehyde .
Propriétés
Formule moléculaire |
C31H22N2O7 |
|---|---|
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22N2O7/c1-19-6-15-27-25(16-19)26(17-28(32-27)24-4-2-3-5-29(24)34)31(36)39-18-30(35)20-7-11-22(12-8-20)40-23-13-9-21(10-14-23)33(37)38/h2-17,34H,18H2,1H3 |
Clé InChI |
KWTDYHSLAOVNKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-(2-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12469457.png)
![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)
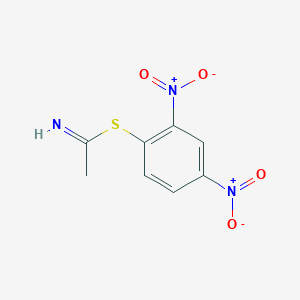
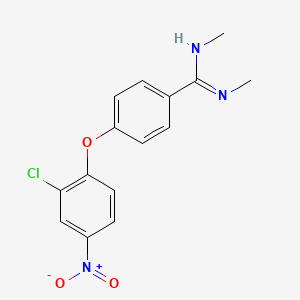
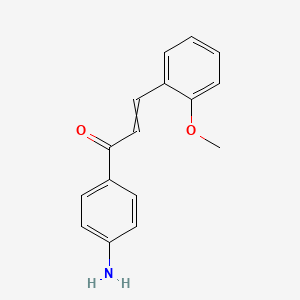
![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
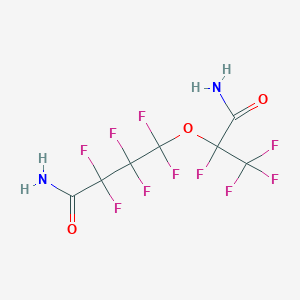
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate](/img/structure/B12469508.png)
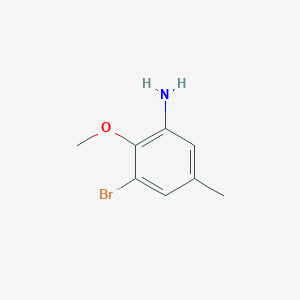
![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
